N-(2-chloropyridin-4-yl)pivalamide

Description

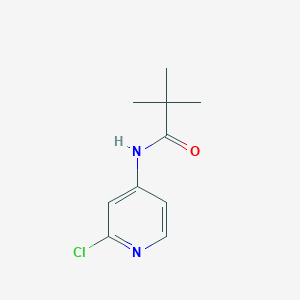

N-(2-Chloropyridin-4-yl)pivalamide is a pyridine derivative characterized by a 2-chloro substituent on the pyridine ring at the 4-position and a pivalamide (2,2-dimethylpropanamide) group attached to the nitrogen atom. The synthesis of such compounds typically involves reacting aminopyridine derivatives with pivaloyl chloride under mild conditions, as demonstrated in analogous syntheses of related pivalamides .

Properties

IUPAC Name |

N-(2-chloropyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZKRKCCZMNDRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-4-yl)pivalamide typically involves the reaction of 2-chloro-4-aminopyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-chloro-4-aminopyridine+pivaloyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-4-yl)pivalamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced derivatives of the pyridine ring.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-chloropyridin-4-yl)pivalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-4-yl)pivalamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to specific sites on proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Halogenation : The presence of chlorine (as in the target compound) or iodine (e.g., ) influences electronic properties and steric bulk. Iodo derivatives are heavier (e.g., 366.58 g/mol vs. ~256 g/mol for chloro-methyl analogues) and may exhibit distinct reactivity in cross-coupling reactions .

- Electron-Withdrawing Groups: Compounds with cyano (CN) or formyl (CHO) groups (e.g., ) display increased electrophilicity, making them intermediates for further functionalization.

- Hydrophilic Modifications: Derivatives with hydroxymethylpyrrolidine () or morpholino groups () show improved solubility, critical for biological applications.

Biological Activity

N-(2-chloropyridin-4-yl)pivalamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 211.688 g/mol. Its structure features a chlorinated pyridine ring substituted with a pivalamide group, which contributes to its unique reactivity and biological activity compared to other halogenated derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C11H14ClN |

| Molecular Weight | 211.688 g/mol |

| Chemical Class | Pivalamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It has been noted for its role as an enzyme inhibitor, particularly in pathways involving dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis. Inhibition of DHODH can lead to decreased nucleotide synthesis, affecting cell proliferation and survival .

Enzyme Inhibition

Research indicates that this compound may act as a potent inhibitor of DHODH, similar to other compounds in its class. Inhibition of this enzyme has implications for cancer therapy, as it can induce pyrimidine depletion, halting the cell cycle at the S-phase where nucleotides are essential for DNA replication .

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The IC50 values for these cell lines indicate significant potency, suggesting potential therapeutic applications .

- Mechanistic Insights : A study highlighted the compound's ability to sensitize cancer cells to chemotherapy agents. This sensitization is believed to be linked to its effects on nucleotide metabolism and cell cycle regulation .

Research Findings

Recent studies have focused on the synthesis and optimization of this compound analogs to enhance their biological activity. The unique substitution pattern of the pyridine ring is critical for modulating its reactivity and interaction with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.